CCT251455
Description
Fundamental Role of MPS1 in Cell Cycle Regulation and Spindle Assembly Checkpoint (SAC) Signaling
MPS1 is a core component of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures accurate chromosome segregation during cell division wikipedia.orgciteab.comnih.govguidetopharmacology.orgfishersci.camdpi.com. The SAC is responsible for halting the cell cycle during prometaphase and metaphase until all chromosomes are correctly attached to the mitotic spindle and under appropriate tension wikipedia.orgnih.govfishersci.camdpi.comwikipedia.org.
Functionally, MPS1 operates at the apex of the SAC signaling pathway nih.gov. It is essential for the recruitment of various SAC proteins, including Mad1, Mad2, Bub1, BubR1, Cdc20, and the RZZ complex, to unattached kinetochores wikipedia.orgnih.govwikipedia.orggoogleapis.com. This recruitment is vital for the formation of the mitotic checkpoint complex (MCC), which inhibits the anaphase-promoting complex/cyclosome (APC/C), thereby preventing premature anaphase onset nih.govfishersci.camdpi.com. Furthermore, MPS1 plays a critical role in correcting improper kinetochore-microtubule attachments, a process known as chromosome biorientation or error correction nih.govwikipedia.orgguidetopharmacology.org. Its kinase activity and phosphorylation state are observed to increase upon activation of the mitotic checkpoint guidetopharmacology.org.
Aberrant MPS1 Expression and Activity in Chromosomal Instability and Aneuploidy in Cancer Pathogenesis
The precise regulation of MPS1 is paramount for genomic integrity. Aberrant MPS1 expression and activity are frequently observed in a wide array of human malignancies, including breast, gastric, colorectal, anaplastic thyroid carcinoma, lung, glioblastoma, hepatocellular carcinoma, and malignant mesothelioma wikipedia.orgciteab.comguidetopharmacology.orgresearchgate.netnih.gov. This overexpression often correlates with higher histological grades and increased tumor aggressiveness wikipedia.org.
High levels of MPS1 contribute to tumorigenesis by attenuating the spindle assembly checkpoint, leading to chromosomal instability (CIN) and aneuploidy wikipedia.orgmdpi.comguidetopharmacology.orgresearchgate.netguidetopharmacology.orginvivochem.cn. Aneuploidy, characterized by an abnormal number of chromosomes, is a hallmark of most human cancers and is closely linked to CIN mdpi.comguidetopharmacology.orgguidetopharmacology.orginvivochem.cn. Paradoxically, while aneuploidy is generally detrimental to normal cells, high levels of MPS1 in cancer cells can facilitate their tolerance to this aneuploid state, potentially promoting their survival and proliferation citeab.commdpi.comguidetopharmacology.orgresearchgate.net. Studies have shown that weakening the SAC, for instance, through MPS1 truncation, can induce CIN and contribute to the development of aggressive lymphomas guidetopharmacology.org.
Rationale for MPS1 as a Promising Anti-Cancer Therapeutic Target in Preclinical Research
Given its central role in SAC regulation and its dysregulation in cancer, MPS1 has emerged as a compelling anti-cancer therapeutic target. Inhibition of MPS1 activity can lead to severe chromosome missegregation, gross aneuploidy, and ultimately cell death, often through a process termed mitotic catastrophe wikipedia.orgmdpi.comguidetopharmacology.orgciteab.com. This selective vulnerability of cancer cells, which often rely on elevated MPS1 for aneuploidy tolerance, makes MPS1 inhibitors a promising therapeutic strategy guidetopharmacology.orgmedchemexpress.com.
Preclinical research has demonstrated that small molecule MPS1 inhibitors effectively inhibit the proliferation of various cancer cell lines citeab.comguidetopharmacology.orgciteab.comfishersci.nltranscriptionfactor.org. Furthermore, these inhibitors have shown synergistic effects when combined with other anti-cancer agents, such as paclitaxel (B517696), enhancing their efficacy and potentially overcoming both intrinsic and acquired resistance to existing chemotherapies citeab.comfishersci.nl. Beyond its therapeutic potential, MPS1 is also being investigated as a molecular biomarker for cancer diagnosis and prognosis citeab.com.
Properties
Molecular Formula |
C26H26ClN7O2 |
|---|---|
Molecular Weight |
503.98 |
SMILES |
O=C(OC(C)(C)C)N1C2=CC(NC3=C(Cl)C=C(C4=CN=CN4C)C=C3)=NC=C2C=C1C5=CN(C)N=C5 |
Appearance |
Solid powder |
Synonyms |
CCT251455; CCT-251455; CCT 251455.; tert-butyl 6-((2-chloro-4-(1-methyl-1H-imidazol-5-yl)phenyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate |
Origin of Product |
United States |
Discovery and Rational Design Methodologies of Cct251455
High-Throughput Screening Campaigns for MPS1 Inhibitor Identification
The discovery of CCT251455 stemmed from high-throughput screening (HTS) campaigns. These campaigns involved screening an in-house kinase-focused compound library to identify small molecules capable of inhibiting validated protein targets, specifically Monopolar Spindle 1 (MPS1) icr.ac.ukicr.ac.ukaacrjournals.orgresearchgate.net. MPS1, also known as TTK, is a dual-specificity serine/threonine/tyrosine kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism ensuring accurate chromosome segregation during mitosis icr.ac.ukicr.ac.ukaacrjournals.orgresearchgate.netrcsb.orgacs.orgnih.govresearchgate.netproteopedia.orgacs.orgicr.ac.ukaacrjournals.orgnih.govcrossfire-oncology.comximbio.comcore.ac.ukresearchgate.netnih.gov. Aberrant overexpression of MPS1 is frequently observed in various human cancers, making it an attractive therapeutic target icr.ac.ukicr.ac.ukaacrjournals.orgresearchgate.netrcsb.orgacs.orgnih.govresearchgate.netproteopedia.orgacs.orgicr.ac.ukximbio.comcore.ac.ukresearchgate.netnih.gov. The initial HTS efforts successfully yielded multiple hit series, providing starting points for further optimization aacrjournals.orgresearchgate.net.
Structure-Based Drug Design (SBDD) and Optimization Strategies
The progression from initial hits to this compound was heavily reliant on structure-based drug design (SBDD) and iterative optimization strategies rcsb.orgacs.orgnih.govresearchgate.netproteopedia.orgacs.orgresearchgate.net. This rational design approach, integrated with medicinal chemistry expertise, aimed to precisely understand and exploit the molecular interactions between potential inhibitors and the MPS1 kinase domain aacrjournals.orgresearchgate.netnih.govresearchgate.net. The goal was to design compounds with enhanced potency, selectivity, and favorable pharmacological properties researchgate.net.
This compound is characterized by its 1H-pyrrolo[3,2-c]pyridine scaffold, which was central to the development of potent and selective MPS1 inhibitors rcsb.orgacs.orgnih.govresearchgate.netproteopedia.orgacs.orgnih.govresearchgate.netgoogle.com. The synthetic strategy for compounds incorporating this scaffold involved palladium-mediated Sonogashira coupling of a substituted 4-amino-2-bromo-5-iodopyridine with an alkyne acs.org. This was followed by a palladium-mediated displacement of a 6-bromo substituent to yield the desired 1H-pyrrolo[3,2-c]pyridines acs.org. This core scaffold also served as a foundation for the subsequent development of new pyrido[3,4-d]pyrimidine-based inhibitors through a structure-based hybridization approach, building upon the insights gained from this compound acs.orgicr.ac.ukcore.ac.ukicr.ac.uk.
Structure-Activity Relationship (SAR) studies were instrumental in guiding chemical modifications and optimizing the properties of this compound and related compounds nih.govicr.ac.uknih.gov. These studies, often performed in conjunction with X-ray crystallography, provided crucial feedback for improving MPS1 inhibition both in vitro and in cellular assays nih.govacs.org. For instance, early compounds in the series showed modest MPS1 inhibition, but strategic modifications, such as replacing a furan (B31954) moiety with a pyrazole (B372694) and incorporating an additional methoxy (B1213986) group, led to significant increases in potency acs.org. SAR and cocrystal structures were also used to understand and refine binding, and to explore different binding modes to enhance inhibitor efficacy and selectivity icr.ac.uk. Computational biology approaches, including 3D-QSAR modeling methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were applied to delineate the SAR of 1H-pyrrolo[3,2-c]pyridine-containing MPS1 (TTK) inhibitors nih.gov. These computational models highlighted the critical roles of electrostatic, steric, hydrogen bond acceptor/donor, and hydrophobic fields in determining the compounds' activity nih.gov.
Elucidation of the 1H-pyrrolo[3,2-c]pyridine Scaffold in Inhibitor Development
This compound as an Advanced Chemical Probe for Mitotic Kinase Research
This compound has emerged as a significant and advanced chemical probe for research into mitotic kinases, particularly MPS1 icr.ac.ukicr.ac.ukrcsb.orgnih.govresearchgate.netproteopedia.orgximbio.comresearchgate.netscience.govmedchemexpress.com. Its ability to stabilize an inactive conformation of MPS1 makes it a valuable tool for dissecting the biological functions and inhibition mechanisms of this crucial kinase icr.ac.ukicr.ac.ukrcsb.orgacs.orgnih.govresearchgate.netproteopedia.orgacs.orgximbio.comresearchgate.netscience.gov.
Table 1: Key Inhibitory Data for this compound
| Assay Type | IC50 / GI50 (µM) | Reference |
| MPS1 Biochemical Assay | 0.003 ± 0.002 | researchgate.netnih.govximbio.com |
| p-MPS1 Cell Assay | 0.043 ± 0.026 | nih.govximbio.com |
| HCT116 GI50 | 0.16 ± 0.09 | nih.govximbio.comgoogle.com |
This compound demonstrates potent and selective inhibition of MPS1 both in vitro and in cellular assays, as evidenced by its effects on MPS1 autophosphorylation and antiproliferative activity nih.govacs.org. Beyond its in vitro efficacy, this compound exhibits a favorable oral pharmacokinetic profile and has shown dose-dependent inhibition of MPS1 in HCT116 human tumor xenograft models acs.orgnih.govresearchgate.netproteopedia.orgacs.orgximbio.comscience.govgoogle.comcancertools.org. As a specific MPS1 inhibitor, this compound induces characteristic phenotypes associated with MPS1 inhibition, such as the abolition of cell cycle profiles in HCT116 cells and the rapid exit from mitosis with unaligned chromosomes in HeLa cells aacrjournals.orgresearchgate.net. It also significantly inhibits the kinetochore recruitment of essential mitotic checkpoint proteins, including MAD2, MAD1, and ZW10 CDC20 researchgate.net. These attributes make this compound an attractive tool compound for further research aimed at elucidating the therapeutic potential of MPS1 inhibition in various cancer contexts nih.govresearchgate.netproteopedia.orgximbio.comcancertools.org.
Molecular and Biochemical Mechanism of Action of Cct251455
Potent and Selective Inhibition of MPS1 Kinase Activity
CCT251455 is characterized by its potent and selective inhibition of MPS1 (also known as TTK) kinase activity. In biochemical assays, this compound demonstrates an inhibitory concentration 50% (IC50) of 3 nM against MPS1 kinase guidetopharmacology.orgfishersci.caciteab.comwikipedia.org. Its efficacy extends to cellular contexts, where it inhibits phosphorylated MPS1 (P-MPS1) with an IC50 of 0.04 µM guidetopharmacology.orgfishersci.ca. Furthermore, this compound exhibits antiproliferative activity, with a growth inhibition 50% (GI50) of 0.16 µM in HCT116 human colon cancer cells guidetopharmacology.orgfishersci.cawikipedia.org.
A key aspect of this compound's profile is its high selectivity across a broad panel of kinases, indicating a focused action on MPS1 guidetopharmacology.orgwikipedia.org. The inhibition of MPS1 by this compound leads to critical cellular consequences, including the abrogation of nocodazole-induced mitotic arrest and a reduction in the time cells spend in mitosis citeab.com. This disruption results in cells dividing with aberrant chromosome numbers and without proper alignment, ultimately contributing to aneuploid cell death citeab.com. This compound has also been shown to severely inhibit the kinetochore recruitment of key SAC proteins such as MAD2, MAD1, ZW10, and CDC20 wikipedia.org.
Table 1: Inhibitory Potency of this compound
| Assay Type | Target | Value | Unit | Citation |
| Biochemical Assay | MPS1 Kinase | 3 | nM | guidetopharmacology.orgfishersci.caciteab.comwikipedia.org |
| Cell-based Assay | P-MPS1 | 0.04 | µM | guidetopharmacology.orgfishersci.ca |
| Cell Viability (HCT116) | Cell Growth | 0.16 | µM | guidetopharmacology.orgfishersci.cawikipedia.org |
Allosteric Modulation and Conformational Stabilization of MPS1
This compound functions as an allosteric modulator of MPS1, meaning it binds to a site distinct from the enzyme's active site, inducing a conformational change that impacts its activity fishersci.nltci-chemical-trading.commetabolomicsworkbench.org. This allosteric binding leads to the stabilization of an inactive conformation of the MPS1 kinase fishersci.ca.
A pivotal aspect of this compound's mechanism is its ability to induce an inactive conformation within the MPS1 activation loop fishersci.ca. X-ray crystallographic studies have provided structural evidence for this stabilization. In this this compound-bound state, the activation loop of MPS1 becomes ordered in a specific manner that is incompatible with the binding of both ATP and substrate peptides fishersci.ca. This conformational change effectively blocks the phosphate-binding region and prevents the formation of the necessary peptide binding site, rendering MPS1 inactive.
The compound-induced conformation of the MPS1 activation loop directly interferes with the binding of its natural substrate, ATP, and other substrate peptides fishersci.ca. Molecular dynamics (MD) simulations have provided further insights, demonstrating that this compound maintains stable binding within the catalytic site of MPS1, whereas the natural substrate ATP is unable to remain stably bound. Quantitative analysis using the Molecular Mechanics/Generalized Born Surface Area (MM-GB/PBSA) method has revealed distinct binding affinities for this compound and ATP, underscoring the inhibitor's ability to outcompete ATP for effective binding.
Induction of an Inactive Conformation within the MPS1 Activation Loop
Computational Approaches for Elucidating Inhibition Mechanism
Computational methods, particularly molecular dynamics simulations, have been instrumental in deciphering the precise inhibition mechanism of this compound.
Through detailed analysis of protein-inhibitor interactions during molecular dynamics simulations, specific amino acid residues crucial for the stable binding of this compound to MPS1 have been identified. Residues Gly605 and Leu654 were highlighted as important "hot spots" for the stable interaction of this compound with MPS1. These findings provide critical information for understanding the molecular basis of this compound's inhibitory action and can guide the design of novel MPS1 inhibitors.
Table 2: Key Binding Residues of this compound on MPS1
| Residue | Role in Binding | Citation |
| Gly605 | Important hotspot for stable binding | |
| Leu654 | Important hotspot for stable binding |
Cellular Phenotypes and Biological Consequences of Cct251455 Mediated Mps1 Inhibition
Abrogation of the Spindle Assembly Checkpoint (SAC) by CCT251455
This compound effectively abrogates the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures accurate chromosome segregation during mitosis nih.govguidetopharmacology.orgnih.gov. Cells treated with this compound exhibit a reduced time spent in mitosis and can override a nocodazole-induced mitotic arrest nih.govguidetopharmacology.orgnih.gov. This abrogation is a direct consequence of MPS1 inhibition, as MPS1 is essential for establishing and maintaining the SAC nih.govguidetopharmacology.orgguidetomalariapharmacology.orgharvard.edu.
Research has demonstrated a synergistic effect between this compound and Aurora B kinase inhibitors, such as AZD1152, in overriding the SAC. When cells were arrested in taxol, individual treatment with this compound (500 nM) or AZD1152 (125 nM) led to approximately 10% of cells exiting mitosis within 60 minutes. However, the combination of both inhibitors dramatically increased mitotic exit to about 80% within the same timeframe, indicating a strong synergistic interaction nih.gov. This synergy is particularly striking in the presence of spindle microtubules and is greatly attenuated when cells are pre-arrested in nocodazole (B1683961) nih.gov.
The combined inhibition of MPS1 and Aurora B also exhibits a synergistic effect on cell viability. Individually, 125 nM this compound or 16 nM AZD1152 caused less than a 10% reduction in cell viability in asynchronous HeLa cells. In contrast, their co-treatment resulted in a maximum decrease in cell viability, highlighting a potent synergistic cytotoxic effect nih.gov.
Table 1: Effect of this compound and AZD1152 on SAC Override in Taxol-Arrested Cells
| Treatment (60 mins) | Concentration (nM) | Percentage of Cells Exiting Mitosis | Citation |
| This compound | 500 | ~10% | nih.gov |
| AZD1152 | 125 | ~10% | nih.gov |
| This compound + AZD1152 | 500 + 125 | ~80% | nih.gov |
Impact on Mitotic Progression and Chromosome Segregation Dynamics
Inhibition of MPS1 by this compound significantly impacts the dynamics of mitotic progression and the fidelity of chromosome segregation, leading to severe abnormalities.
This compound treatment leads to a reduction in the time cells spend in mitosis nih.govguidetopharmacology.orgjkchemical.com. For instance, 125 nM this compound was observed to reduce mitotic timing to approximately 30 minutes in HeLa cells jkchemical.com. This premature mitotic exit is a hallmark of SAC abrogation, where the checkpoint fails to delay anaphase onset despite unattached or improperly attached kinetochores nih.govguidetomalariapharmacology.org.
The combination of this compound with an Aurora B inhibitor further exacerbates this effect. Co-treatment with 125 nM this compound and 30 nM AZD1152 resulted in a dramatic decrease in mitotic timing to less than 20 minutes jkchemical.com. This rapid progression through mitosis, bypassing the normal checkpoint mechanisms, leads to severe consequences for genomic integrity guidetomalariapharmacology.orgjkchemical.com. MPS1 inhibition can also induce cell cycle arrest and interphase cell death in both G1 and G2 phases following an aberrant mitosis, demonstrating both cytostatic and cytotoxic effects guidetomalariapharmacology.org.
Table 2: Effect of this compound and AZD1152 on Mitotic Timing in HeLa Cells
| Treatment | Concentration (nM) | Mitotic Timing (minutes) | Citation |
| Untreated | N/A | ~60 | guidetomalariapharmacology.orgjkchemical.com |
| This compound | 125 | ~30 | jkchemical.com |
| AZD1152 | 30 | ~100 | guidetomalariapharmacology.org |
| This compound + AZD1152 | 125 + 30 | <20 | jkchemical.com |
A critical consequence of this compound-mediated MPS1 inhibition is the induction of gross chromosomal abnormalities and aneuploid cell division nih.govguidetopharmacology.org. Cells treated with this compound exhibit aberrant numbers of chromosomes, and a majority divide their chromosomes without proper alignment nih.govguidetopharmacology.org. This aligns with the hypothesis that complete inhibition of an already weakened mitotic checkpoint in cancer cells can lead to gross chromosomal abnormalities and subsequent aneuploid cell death nih.govguidetopharmacology.org.
The combined treatment of this compound and an Aurora B inhibitor leads to severe chromosome segregation defects. This combination resulted in 100% of cells displaying abnormal mitoses, characterized by either division with unaligned chromosomes or the en masse decondensation of chromosomes without proper division jkchemical.com. Such errors in chromosome segregation are a primary cause of aneuploidy, a condition where cells possess an abnormal number of chromosomes, a common feature in many cancers.
Characterization of Mitotic Arrest Override and Premature Mitotic Exit
Modulation of Kinetochore Protein Recruitment by MPS1 Inhibition
MPS1 plays a central role in the recruitment of various SAC proteins to the kinetochore, which is essential for proper SAC signaling nih.govguidetomalariapharmacology.orgharvard.edu. Inhibition of MPS1 by compounds like this compound profoundly impacts this recruitment.
MPS1 inhibition has been shown to reduce the kinetochore localization of key SAC proteins, including MAD1, MAD2, ZW10, and CDC20 guidetomalariapharmacology.org. MPS1 is crucial for the recruitment of SAC proteins to the kinetochore throughout mitosis and for the formation of the mitotic checkpoint complex (MCC), which inhibits the Anaphase Promoting Complex/Cyclosome (APC/C) nih.govguidetomalariapharmacology.orgharvard.edu.
Specifically, depletion of MPS1 by siRNA has been demonstrated to inhibit MAD2 localization to the kinetochores nih.govguidetopharmacology.org. The RZZ complex (Rod/ZW10/Zwilch) is known to be required for the proper localization of MAD1 and MAD2 at kinetochores and for mitotic checkpoint signaling. MPS1's involvement in the kinetochore binding of RZZ components (like ZW10) and CDC20, as well as in the conformational activation of MAD2, underscores its critical role in assembling the MCC harvard.edu.
MPS1 is known to phosphorylate proteins such as KNL1 and BUB1, which are crucial steps for the recruitment of BUBs (BUB1/BUB3/BUBR1) and the MAD1-MAD2 complex to the kinetochore harvard.edu. Consequently, MPS1 inhibition by this compound leads to a reduction in the kinetochore localization of BUB1 and BUBR1 guidetomalariapharmacology.org.
The association of BUB1 and BUBR1 at the kinetochore is vital for SAC signaling. BUB1-mediated BUBR1 recruitment to the kinetochore is known to enhance SAC signaling and contribute to MCC assembly. Therefore, the disruption of BUB1 and BUBR1 association with kinetochores due to MPS1 inhibition by this compound directly compromises the integrity and function of the SAC, contributing to premature mitotic exit and subsequent chromosomal abnormalities.
Preclinical Efficacy Assessments of Cct251455
In Vitro Anti-proliferative Activity and Cellular Potency
CCT251455 exhibits significant anti-proliferative activity and cellular potency, as quantified by its growth inhibition (GI50) in various cancer cell lines and its biochemical potency (IC50) against the isolated MPS1 enzyme.
Quantitative Measures of Growth Inhibition (GI50) in Relevant Cancer Cell Lines (e.g., HCT116, HeLa)
This compound demonstrates potent anti-proliferative effects in human cancer cell lines. In HCT116 human colon cancer cells, this compound exhibits a GI50 value of 0.16 µM nih.govnih.gov. This cellular potency is comparable to or superior to other reported MPS1-selective inhibitors when tested in similar assays. Furthermore, treatment with this compound rapidly induced mitotic exit in HeLa cells, with 98% of these cells displaying unaligned chromosomes. The cell-cycle profiles of HCT116 cells were abolished following 24-hour treatment with 0.32 µM this compound.
Table 1: In Vitro Growth Inhibition (GI50) of this compound
| Cell Line | GI50 (µM) | Reference |
| HCT116 | 0.16 | nih.govnih.gov |
Biochemical Assay Potency (IC50) against Isolated MPS1 Enzyme
This compound is a highly potent inhibitor of the isolated MPS1 enzyme. Its biochemical IC50 value against MPS1 is reported as 3 nM . Additionally, in a P-MPS1 cellular assay measuring autophosphorylation of ectopically expressed MPS1 in HCT116 cells, this compound showed an IC50 of 0.04 µM nih.govnih.gov. MPS1 kinase activity, specifically autophosphorylation at T33/S37 and T676, was inhibited at 0.04 µM and 0.22 µM respectively, which aligns with the observed cell viability data.
Table 2: Biochemical and Cellular Potency (IC50) of this compound against MPS1
| Assay Type | Target | IC50 (Concentration) | Reference |
| Biochemical | MPS1 | 3 nM | |
| Cellular | P-MPS1 | 0.04 µM | nih.govnih.gov |
| Cellular | MPS1 (T33/S37 autophosphorylation) | 0.04 µM | |
| Cellular | MPS1 (T676 autophosphorylation) | 0.22 µM |
In Vivo Antitumor Efficacy in Non-Human Organism Models
The in vivo efficacy of this compound has been evaluated in relevant non-human organism models, particularly focusing on human cancer xenograft models.
Evaluation in Human Cancer Xenograft Models (e.g., HCT116)
This compound has demonstrated significant antitumor efficacy in human cancer xenograft models. It exhibits dose-dependent inhibition of MPS1 in the HCT116 human tumor xenograft model invivochem.cnscience.govnih.gov. The compound also possesses a favorable oral pharmacokinetic profile invivochem.cnscience.govnih.gov. Notably, in female Balb/C mice, this compound achieved an oral bioavailability of 83% nih.gov.
Analysis of Dose-Dependent MPS1 Inhibition in Tumor Xenografts
Consistent with its in vitro activity, this compound has shown dose-dependent inhibition of MPS1 in tumor xenografts invivochem.cnscience.govnih.gov. This indicates that increasing concentrations of this compound lead to a proportional increase in the inhibition of MPS1 activity within the tumor environment in living organisms.
Pharmacodynamic Biomarker Modulation and Cellular Target Engagement in Preclinical Studies
Preclinical studies have provided evidence of this compound's pharmacodynamic biomarker modulation and cellular target engagement. This compound functions by stabilizing an inactive conformation of MPS1, which structurally prevents ATP and substrate-peptide binding to the enzyme invivochem.cnscience.govnih.gov. This direct engagement with the MPS1 enzyme leads to measurable cellular effects.
In cellular assays, this compound inhibited MPS1 kinase activity, as evidenced by the reduction in autophosphorylation at T33/S37 (IC50 of 0.04 µM) and T676 (IC50 of 0.22 µM), which was consistent with observed cell viability data. Furthermore, treatment with this compound abolished the cell-cycle profiles of HCT116 cells after 24 hours at a concentration of 0.32 µM. It also rapidly abrogated the Taxol or nocodazole-induced Spindle Assembly Checkpoint (SAC). A key aspect of its cellular target engagement is its severe inhibition of the kinetochore recruitment of proteins such as MAD2, MAD1, ZW10, and CDC20, while also reducing levels of BUB1 and BUBR1. These effects are consistent with the known roles of MPS1 in mitotic regulation and confirm that this compound effectively engages its target and modulates downstream cellular pathways in preclinical settings.
Mechanisms of Acquired Resistance to Cct251455 and Other Mps1 Inhibitors
Identification and Characterization of Mutations in the MPS1 Kinase Domain
Research has identified several point mutations within the kinase domain of MPS1 that confer resistance to a range of MPS1 inhibitors, including CCT251455, AZ3146, and NMS-P715. Five prominent mutations characterized for their resistance-conferring properties are p.I531M, p.S611G, p.M600T, p.Y568C, and p.C604W. guidetopharmacology.orgguidetomalariapharmacology.orgguidetopharmacology.orgmybiosource.comwikipedia.org Studies generating drug-resistant HCT116 cell clones against this compound consistently identified the p.S611G mutation, which conferred approximately 10-fold resistance to the inhibitor. guidetopharmacology.orgwikipedia.orgnih.gov The ectopic expression of these identified mutants alone has been shown to be sufficient to confer resistance to MPS1 inhibitors without adversely affecting the normal process of mitosis. guidetopharmacology.org Furthermore, these mutated kinases generally retain near wild-type levels of catalytic activity, indicating that their resistance mechanism primarily involves hindering inhibitor binding rather than compromising the enzyme's intrinsic function. guidetopharmacology.org
Analysis of Specific Resistance-Conferring Point Mutations (e.g., p.S611G, p.C604W, p.M600T)
The identified resistance mutations exhibit varying degrees of impact on the efficacy of different MPS1 inhibitors.
Table 1: Resistance Fold-Change of MPS1 Mutants Against Select Inhibitors
The p.S611G mutation, frequently observed in this compound-resistant cell lines, confers a significant 10-fold resistance to this compound, as well as to ONCOII and SNG12, but notably, it does not confer resistance to NMS-P715. guidetopharmacology.orgwikipedia.orgnih.gov In contrast, the p.C604W mutation, located within the hinge loop region of the kinase domain, leads to substantial resistance across multiple inhibitors, including 8-fold against this compound, 15-fold against AZ3146, 75-fold against ONCOII, and a striking 148-fold against NMS-P715. guidetopharmacology.orgwikipedia.org The p.M600T mutation confers a more modest 2-fold resistance to this compound. guidetopharmacology.orgwikipedia.org While p.I531M confers approximately 5-fold resistance to this compound, it shows no resistance to SNG12. guidetopharmacology.orgwikipedia.org Interestingly, the p.Y568C mutation, despite conferring resistance to AZ3146, ONCOII, and SNG12, does not impart any resistance to this compound. guidetopharmacology.orgwikipedia.org
Structural Basis of Resistance: Steric Hindrance to Inhibitor Binding
Structural analyses have elucidated that the primary mechanism by which these MPS1 mutations confer resistance is through steric hindrance, which impedes the effective binding of inhibitors to the kinase domain. guidetopharmacology.orgguidetomalariapharmacology.orgguidetopharmacology.orgmybiosource.comwikipedia.orgnih.gov Crystal structures of the MPS1 p.S611G mutant in complex with various MPS1 inhibitors, such as AZ3146 and ONCOII, and a pyrrolopyridine compound structurally similar to this compound, have provided insights into these interactions. guidetopharmacology.orgnih.gov While the binding of AZ3146 to both wild-type and p.S611G mutant MPS1-KD enzymes appears almost identical, other mutations demonstrate clear structural impacts. nih.gov For instance, a crystal structure of the MPS1 kinase C604W mutant bound to NMS-P715 reveals how this specific mutation sterically obstructs efficient inhibitor binding. nih.govchembase.cn The varying degrees of steric hindrance caused by different functional groups on inhibitors, such as the trifluoromethoxy moiety of NMS-P715 versus the smaller methoxy (B1213986) group of Cpd-5, directly correlate with their binding affinities to the C604Y/W mutants, leading to significant reductions in binding. nih.govfishersci.pt
Investigating the Pre-existence of Resistance Mutations in Untreated Cancer Cell Lines and Normal Tissues
A crucial finding in the study of MPS1 inhibitor resistance is that these resistance-conferring mutations are not solely a consequence of drug exposure. They have been found to occur naturally in untreated cancer cell lines and primary tumor specimens. guidetopharmacology.orgguidetomalariapharmacology.orgguidetopharmacology.orgwikipedia.orgnih.govuni.lu Furthermore, these mutations have also been detected pre-existing in normal lymphoblast and breast tissues. guidetopharmacology.orgguidetomalariapharmacology.orgguidetopharmacology.orgwikipedia.orgnih.govuni.lu This suggests that such mutations are not necessarily induced by the increased mutagenic plasticity often associated with cancer cells but rather exist as naturally occurring variations within both malignant and normal cell populations. guidetopharmacology.orgguidetomalariapharmacology.orgguidetopharmacology.orgnih.gov This pre-existence has significant implications for therapeutic strategies, as it implies that resistant clones may already be present in a tumor before treatment initiation.
Development of Preclinical Strategies to Mitigate or Bypass Acquired Resistance
Mechanism-based combination therapies are actively being explored to enhance the therapeutic utility of MPS1 inhibitors and delay the onset of resistance. guidetopharmacology.org For instance, combining MPS1 inhibitors with antitubulin agents, such as taxanes, is a promising approach. This combination is expected to exacerbate chromosome segregation errors beyond a lethal threshold, leading to increased cancer cell death. guidetopharmacology.org Indeed, MPS1 inhibitors have been shown to sensitize cancer cells to taxane (B156437) treatment. guidetopharmacology.org Another strategy involves co-targeting MPS1 with cyclin-dependent kinase 4/6 (Cdk4/6) inhibitors. Cdk4/6 inhibitors induce G1 cell cycle arrest in Rb1-competent cells, which could potentially improve the tolerability and efficacy of MPS1 inhibitors. guidetopharmacology.org
In the context of triple-negative breast cancer (TNBC), a combination of the MPS1 inhibitor CFI-402257 with AICAR, an AMPK activator, has shown selective cytotoxicity. This dual inhibition strategy leads to attenuated polyploid cell formation, increased apoptosis, and induction of autophagy through the inhibition of PI3K/Akt/mTOR and MAPK signaling pathways, suggesting a potential therapeutic strategy for TNBC. researchgate.net Additionally, combining MPS1 inhibitors with anti-programmed cell death 1 (PD-1) antibodies has demonstrated enhanced efficacy compared to monotherapy in colon cancer models. cenmed.com The MPS1 inhibitor OSU-13 has also shown promise as a therapeutic strategy for multiple myeloma, highlighting the potential for MPS1 inhibition in hematologic malignancies. cenmed.com
Future Directions and Advanced Research Perspectives for Cct251455 and Mps1 Inhibition
Comparative Preclinical Analysis with Other Investigational MPS1 Inhibitors (e.g., AZ3146, NMS-P715, CCT271850)
Preclinical evaluation of MPS1 inhibitors involves comparing their efficacy and mechanisms of action. Several structurally diverse MPS1 inhibitors have undergone preclinical assessments, including AZ3146, NMS-P715, and CCT271850, alongside CCT251455. nih.govpeerj.com These inhibitors aim to override the SAC, leading to premature mitotic exit, chromosome mis-segregation, aneuploidy, and ultimately, cell death in cancer cells. nih.govaacrjournals.org
Studies have characterized this compound as a potent and selective MPS1 inhibitor with an IC50 of 3 nM in a biochemical assay. medchemexpress.com In cell-based assays, it inhibits phosphorylated MPS1 (p-MPS1) with an IC50 of 0.04 µM and demonstrates a growth inhibition (GI50) of 0.16 µM in HCT116 human colon cancer cells. ximbio.commedchemexpress.com this compound has been shown to induce phenotypes consistent with MPS1 inhibition, such as abrogating nocodazole-induced mitotic arrest and reducing the time cells spend in mitosis. aacrjournals.orgresearchgate.net It also severely inhibits the kinetochore recruitment of key SAC proteins like MAD2, MAD1, and CDC20. researchgate.net
Comparative analyses have explored potential mechanisms of resistance to MPS1 inhibitors. For instance, acquired resistance to AZ3146, NMS-P715, and this compound can arise from point mutations in the kinase domain of MPS1. aacrjournals.orgaacrjournals.orgrcsb.org Specifically, the p.S611G mutation in MPS1 has been identified in HCT116 cell clones resistant to this compound, conferring approximately a 10-fold resistance. researchgate.netaacrjournals.org While some mutations, like p.I531M, confer resistance to AZ3146, they may not affect this compound. aacrjournals.org This highlights that different inhibitors may exhibit distinct resistance profiles, necessitating diverse chemical scaffolds to overcome potential drug resistance.
The following table summarizes key preclinical potency data for this compound:
| Assay Type | Target/Cell Line | IC50 / GI50 (µM) | Reference |
| Biochemical Assay | MPS1 kinase | 0.003 | ximbio.comaacrjournals.org |
| Cell-based Assay | p-MPS1 (cellular) | 0.04 | ximbio.commedchemexpress.com |
| Cell Viability (GI50) | HCT116 Human Colon Cancer | 0.16 | ximbio.commedchemexpress.com |
Exploration of Combination Therapeutic Approaches in Preclinical Models
Given the complexity of cancer and the potential for resistance, combining MPS1 inhibition with other therapeutic strategies is a promising future direction. While specific preclinical combination studies involving this compound were not extensively detailed in the provided search results, the general strategy of combining MPS1 inhibitors with other agents is a recognized area of research. For example, some MPS1 kinase inhibitors, such as BAY 1217389 and BAY 1161909, have been explored in clinical trials in combination with paclitaxel (B517696) for lung and breast cancer. mdpi.com This suggests a broader interest in leveraging MPS1 inhibition to enhance the efficacy of established chemotherapies or other targeted agents. The rationale for such combinations often stems from the role of MPS1 in cell cycle regulation and its potential to sensitize cancer cells to DNA-damaging agents or antimitotic drugs.
Leveraging this compound as a Research Tool for Deeper Understanding of Mitotic Checkpoint Biology
This compound serves as a valuable chemical probe to dissect the intricate mechanisms of mitotic checkpoint biology. ximbio.comnih.gov Its potent and selective inhibition of MPS1 allows researchers to precisely perturb SAC function and observe the downstream cellular consequences. ximbio.comaacrjournals.org
Key insights gained through the use of this compound include:
SAC Abrogation: this compound rapidly abrogates a previously established SAC, leading to premature mitotic exit. researchgate.net
Chromosome Segregation Defects: Cells treated with this compound exhibit aberrant chromosome numbers, with the majority dividing without proper alignment. aacrjournals.org
Kinetochore Protein Recruitment: this compound severely inhibits the kinetochore recruitment of essential SAC proteins like MAD2, MAD1, and ZW10 CDC20, while reducing BUB1 and BUBR1 levels. researchgate.net This confirms the critical role of MPS1 activity in recruiting these proteins to unattached kinetochores. nih.govresearchgate.net
Inactive MPS1 Localization: Interestingly, inactive MPS1 (after this compound treatment) can still localize to the kinetochore, even though its autophosphorylation signals (pT33/S37 and pT676) are no longer visible. researchgate.net This suggests distinct roles for MPS1 localization versus its kinase activity in SAC signaling.
Structural Insights: this compound stabilizes an inactive conformation of MPS1, where the activation loop is ordered in a manner incompatible with ATP and substrate-peptide binding. ximbio.comnih.gov This structural insight provides a molecular basis for its inhibitory mechanism and contributes to the understanding of MPS1 conformational dynamics. nih.gov
Methodological Advancements in MPS1-Targeted Drug Discovery and Preclinical Development
Research involving this compound exemplifies and contributes to several methodological advancements in MPS1-targeted drug discovery and preclinical development.
The discovery of this compound involved the development of biochemical and cellular assays for MPS1 activity and high-throughput screening of compound libraries. aacrjournals.org This approach allowed for the identification of multiple hit series, which were then optimized through medicinal chemistry. aacrjournals.org Advanced in vitro screening methods, such as high-throughput kinase profiling, are crucial for efficiently identifying selective inhibitors and annotating potential kinase targets for specific compound scaffolds. nih.gov These methods enable the rapid identification of compounds with submicromolar cellular activity against kinases like MPS1. nih.gov
This compound has been evaluated in complex preclinical in vivo models, demonstrating dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model. ximbio.comnih.govmedchemexpress.comscience.gov The use of xenograft models, such as those derived from human colon carcinoma cells (HCT116) injected into athymic mice, provides a relevant in vivo context to assess the compound's ability to modulate biomarkers and exert anti-tumor effects. ximbio.commedchemexpress.com Such models are crucial for bridging the gap between in vitro findings and potential clinical application, offering insights into drug distribution, target engagement, and efficacy within a living system.
High-resolution structural biology techniques, particularly X-ray crystallography, have played a pivotal role in the design and optimization of this compound. aacrjournals.orgnih.gov Co-crystal structures of MPS1 with this compound (e.g., PDB code 4c4j for compound 65, which is this compound) have provided detailed insights into the molecular interactions between the inhibitor and its target. nih.govacs.orgresearchgate.net These structures reveal how this compound stabilizes an inactive conformation of MPS1, leading to an occluded ATP-binding site that prevents ATP and substrate binding. nih.gov Molecular dynamics simulations further complement these structural studies by revealing the stability of inhibitor binding in the catalytic site and identifying key hot spot residues (e.g., Gly605 and Leu654) important for stable interaction. tandfonline.com This structure-guided approach is fundamental for rational drug design, enabling the precise modification of compounds to enhance potency, selectivity, and overcome resistance mechanisms. nih.govaacrjournals.orgaacrjournals.org
Computational Chemistry and Artificial Intelligence in Future MPS1 Inhibitor Design
The escalating complexity of drug discovery, particularly for intricate protein targets like Monopolar Spindle Kinase 1 (MPS1), necessitates the integration of advanced computational chemistry and artificial intelligence (AI) methodologies. These in silico approaches significantly accelerate the identification, optimization, and mechanistic understanding of potential drug candidates, offering a cost-effective and time-efficient alternative to traditional experimental methods nih.govresearchgate.net. Their application is pivotal in designing future MPS1 inhibitors, including further development and refinement of compounds like this compound.
Molecular Docking and Virtual Screening Molecular docking is a cornerstone of computational drug design, predicting the optimal binding orientation and affinity of small molecule ligands within the active sites of target proteins frontiersin.org. This technique, coupled with virtual screening, allows for the rapid assessment of vast chemical libraries to identify novel scaffolds with potential MPS1 inhibitory activity frontiersin.orgresearchgate.net. For MPS1, virtual screening has been employed to discover new inhibitors by targeting the ATP-binding site, a common strategy for kinase inhibitors mdpi.com. Constrained docking protocols, which incorporate pharmacophoric constraints based on key protein-ligand interactions, have proven effective in enriching the discovery of active MPS1 inhibitors . This approach helps prioritize compounds that are likely to establish crucial interactions with the MPS1 hinge region, which is essential for binding .
Molecular Dynamics Simulations Molecular dynamics (MD) simulations provide critical insights into the dynamic behavior of protein-ligand complexes over time, offering a more realistic representation of binding interactions than static docking poses researchgate.netmdpi.commdpi.com. For MPS1 inhibitors, MD simulations have been extensively used to probe binding modes, conformational changes, and the stability of inhibitor-protein complexes researchgate.netmdpi.commdpi.compeerj.com. Specifically, for this compound, molecular dynamics simulations have been instrumental in identifying key "hot spot" residues crucial for its stable binding to the MPS1 kinase tandfonline.comacs.org. These studies revealed that residues such as Gly605 and Leu654 are important for the stable interaction of this compound with MPS1 tandfonline.comacs.org. The analysis of hydrogen bonds and van der Waals interactions derived from MD simulations helps in understanding the basis for favorable binding free energies mdpi.com.
Table 1: Key Residues for this compound Binding to MPS1 (Identified via MD Simulation)
| Residue | Role in Binding | Reference |
| Gly605 | Suggested as important hot spot for stable binding | tandfonline.comacs.org |
| Leu654 | Suggested as important hot spot for stable binding | tandfonline.comacs.org |
Artificial Intelligence and Machine Learning The advent of AI and machine learning (ML) has revolutionized drug discovery, offering unprecedented capabilities for data analysis, pattern recognition, and predictive modeling nih.govresearchgate.netresearchgate.net. In the context of MPS1 inhibitor design, deep recurrent neural networks have been employed to generate potential highly active MPS1 inhibitors, while deep neural networks have been used to build ligand-based consensus models to distinguish between highly and weakly active compounds researchgate.netresearchgate.net. AI can analyze large datasets of genetic information and protein structures to identify new drug targets and design novel molecules researchgate.net. Machine learning also plays a role in predicting pharmacokinetic/pharmacodynamic (PK/PD) properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, although its application in this area is still evolving researchgate.netresearchgate.net. These AI-driven approaches can significantly reduce the time and cost associated with drug development by predicting drug efficacy and identifying promising candidates earlier in the process researchgate.net.
Specific Applications to this compound this compound itself was discovered through a high-throughput screen of a kinase-focused library combined with a structure-based drug discovery approach icr.ac.uk. Its binding to MPS1 stabilizes an inactive conformation of the kinase, with the activation loop ordered in a manner incompatible with ATP and substrate peptide binding icr.ac.uk. The detailed understanding of this compound's interaction with MPS1, gained through molecular dynamics simulations identifying key binding residues, has been foundational for further research tandfonline.comacs.org. Furthermore, this compound has served as a starting point for structure-based hybridization approaches, leading to the discovery and optimization of new pyrido[3,4-d]pyrimidine-based MPS1 inhibitors acs.orgresearchgate.net. This demonstrates how computational insights derived from existing inhibitors like this compound can directly inform the design of next-generation compounds.
Future Outlook The future directions for MPS1 inhibitor design will increasingly rely on the synergistic application of computational chemistry and AI. These tools are crucial for overcoming challenges such as drug resistance, which can arise from point mutations in the MPS1 kinase domain mdpi.compeerj.com. By leveraging advanced simulations and AI algorithms, researchers can predict and understand resistance mechanisms, enabling the rational design of inhibitors that retain activity against mutant forms of MPS1 mdpi.compeerj.com. The integration of AI with pharmacophore mapping and molecular dynamics simulations will continue to streamline the development of more selective, potent, and efficacious MPS1 inhibitors, including novel analogues of this compound, thereby accelerating their progression towards clinical applications nih.govresearchgate.net.
Q & A
What is the molecular mechanism of CCT251455, and how does its inhibition of MPS1 affect cancer cell viability?
Basic
this compound is a selective inhibitor of mitotic kinase Monopolar Spindle 1 (MPS1), with an IC50 of 3 nM. Its mechanism involves disrupting spindle assembly checkpoint (SAC) signaling, leading to premature exit from mitosis and genomic instability in cancer cells. Methodologically, dose-response assays (e.g., cell viability curves) and immunofluorescence for SAC markers (e.g., Mad2 localization) are used to validate its activity .
How should researchers design experiments to evaluate synergistic effects of this compound with Aurora B inhibitors like AZD1152?
Advanced
Synergy studies require combinatorial dosing matrices and statistical tools like the Bliss Independence Model or Chou-Talalay analysis. For example, in MDA-MB-231 cells, co-treatment with this compound (125 nM) and AZD1152 (30 nM) showed significant synergy, quantified using 3D volumetric synergy plots and ANOVA for confidence intervals (p < 0.0001) . Experimental replicates (≥3) and controls for SAC override (e.g., MG132 pretreatment) are critical to confirm mechanistic interactions .
How can researchers resolve contradictory data on cell line-specific responses to this compound?
Advanced
Contradictions, such as variable lethality in triple-negative breast cancer (TNBC) lines (e.g., BT20 vs. SUM159PT), require multi-omics profiling (transcriptomics, proteomics) to identify resistance biomarkers. Dose-escalation studies paired with time-lapse microscopy (e.g., Histone H2B-mCherry tracking) can reveal divergent mitotic exit dynamics . Cross-validation using isogenic cell lines or CRISPR screens may clarify genetic dependencies .
What methodologies are recommended for assessing off-target effects of this compound in vitro?
Basic
Kinase selectivity profiling (e.g., KINOMEscan) and rescue experiments with MPS1 overexpression are standard. Secondary assays, such as phospho-proteomics or ATP-competitive binding assays, can identify off-target kinase interactions. For example, unintended inhibition of Aurora kinases should be ruled out using kinase-specific substrates .
How can researchers optimize in vivo models to study this compound pharmacokinetics and efficacy?
Advanced
Pharmacokinetic (PK) studies in xenograft models require HPLC-MS/MS for plasma and tissue concentration analysis. Dosing regimens should align with the compound’s half-life (e.g., daily vs. intermittent administration). Preclinical efficacy endpoints include tumor volume reduction, mitotic index quantification (Ki67 staining), and toxicity markers (e.g., hematological parameters) .
What statistical approaches are critical for analyzing time-lapse microscopy data in this compound-treated cells?
Advanced
Automated image analysis tools (e.g., CellProfiler or Fiji TrackMate) should quantify mitotic duration and chromosome mis-segregation rates. Data normalization to untreated controls and non-parametric tests (e.g., Kruskal-Wallis) account for skewed distributions. For example, >46 cells/condition were analyzed in HeLa studies to ensure statistical power .
How can researchers validate the role of NADPH oxidase in this compound-induced pathways?
Advanced
Co-treatment with NADPH oxidase inhibitors (e.g., apocynin) and ROS detection assays (DCFDA or MitoSOX) are essential. In spinal neurons, 5-HT2a receptor-dependent ROS generation was linked to this compound effects, validated via siRNA knockdown and luciferase reporter assays .
What are best practices for ensuring reproducibility in this compound studies?
Basic
Detailed protocols for cell culture (passage number, media conditions), compound storage (DMSO aliquots at −80°C), and assay controls (e.g., AZD1152 as a positive control) must be documented. Reagent validation via Western blot (e.g., MPS1 knockdown efficiency) is mandatory .
How should researchers address discrepancies between in vitro and in vivo efficacy of this compound?
Advanced
Comparative PK/PD modeling and tumor microenvironment analysis (e.g., hypoxia markers) can explain reduced in vivo potency. Orthotopic models or patient-derived xenografts (PDXs) better recapitulate drug penetration challenges observed in solid tumors .
What gaps exist in understanding this compound’s therapeutic window, and how can they be addressed?
Advanced
Toxicity profiling in non-dividing cells (e.g., cardiomyocytes or hepatocytes) and long-term genomic instability assays (micronuclei formation) are needed. Dose-ranging studies with therapeutic index calculations (LD50/IC50 ratio) are critical for clinical translation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
